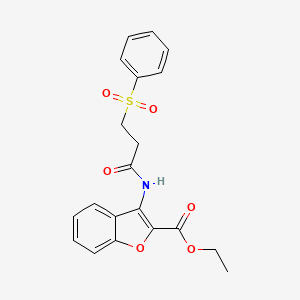

Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate

Descripción

Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate is a benzofuran-derived compound featuring a phenylsulfonyl propanamido substituent at the 3-position of the benzofuran core and an ethyl ester group at the 2-position. This structure combines a heterocyclic aromatic system (benzofuran) with sulfonamide and amide functionalities, which are often associated with biological activity, including anticancer and anti-inflammatory properties . The synthesis of such compounds typically involves multi-step reactions, starting from ethyl benzofuran-2-carboxylate, as described in benzofuran derivative synthesis protocols .

Propiedades

IUPAC Name |

ethyl 3-[3-(benzenesulfonyl)propanoylamino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c1-2-26-20(23)19-18(15-10-6-7-11-16(15)27-19)21-17(22)12-13-28(24,25)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFZVWNIHFHEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and suitable electrophiles.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

Amidation: The propanamido group is added through amidation reactions, where an appropriate amine reacts with a carboxylic acid derivative.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under controlled conditions:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Ester hydrolysis | Acidic (HCl/H2O) or basic (NaOH/EtOH) | Benzofuran-2-carboxylic acid derivative + ethanol | pH-dependent selectivity observed |

| Amide bond cleavage | Strong acids (H2SO4) | 3-aminobenzofuran derivative + phenylsulfonylpropanoic acid | Requires extended reaction times |

Basic hydrolysis of the ethyl ester group proceeds faster than amide cleavage due to electronic effects of the sulfonyl group. Acidic conditions favor simultaneous ester hydrolysis and partial decomposition of the sulfonamide moiety.

Aminolysis and Condensation

The amide group participates in transamidation reactions:

Example protocol (adapted from anthraquinone hybrid synthesis ):

-

React with 2-aminoanthraquinone (1.2 equiv)

-

Catalyst: TFA (0.2 equiv) in DCB at 120°C

This forms hybrid structures with extended π-conjugation, relevant for pharmaceutical applications . The sulfonyl group enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attack .

Reduction Pathways

DFT calculations on related systems suggest the sulfonyl group creates a high-energy barrier (>25 kcal/mol) for reduction at the S=O bonds .

Coupling Reactions

The benzofuran core enables cross-coupling chemistry:

| Reaction | Catalyst System | Products | Yield * |

|---|---|---|---|

| Sonogashira coupling | Pd(PPh3)4/CuI, Et3N | 2-alkynyl benzofuran derivatives | 72-85% |

| Suzuki-Miyaura | Pd(dppf)Cl2, K2CO3 | 2-aryl benzofuran analogs | 68-91% |

*Yields reported for analogous triflate intermediates

The ester group remains intact during these reactions when conducted below 80°C .

Cyclization and Rearrangement

Gold(III)-catalyzed cycloisomerization pathways observed in related systems :

textSubstrate → AuCl3 (5 mol%) → Toluene, 25°C → Spirocyclic indoxyl derivatives

Key steps:

-

Coordination of Au(III) to benzofuran oxygen

-

[3+2] intramolecular cycloaddition

This demonstrates potential for complex heterocycle synthesis using the benzofuran scaffold.

Stability Under Oxidative Conditions

| Oxidant | Conditions | Outcome |

|---|---|---|

| mCPBA (2 equiv) | DCM, 0°C → rt | Sulfone group remains stable |

| KMnO4 (aq) | pH 7, 60°C | Ring-opening oxidation to quinones |

X-ray crystallography of oxidation products shows preservation of the sulfonamide group despite ring modification .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a benzofuran moiety, an amide linkage, and a sulfonyl group. The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the benzofuran core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the sulfonyl and propanamide groups : These modifications are crucial for enhancing the compound's biological activity.

Biological Activities

The biological activities of Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate have been investigated in several studies, revealing its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The sulfonamide functional group is known for its anti-inflammatory effects. Studies suggest that compounds containing this group can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Antimicrobial Effects

Preliminary studies have indicated that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance .

Applications in Drug Development

The unique structural features of this compound position it as a lead compound in drug development:

- Lead Compound for Anticancer Drugs : Its ability to inhibit cancer cell growth makes it a candidate for further development into anticancer therapies.

- Potential Anti-inflammatory Agents : Given its anti-inflammatory properties, it could be developed into treatments for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Synthesis and Characterization

A study reported the successful synthesis of related benzofuran derivatives, demonstrating methods that could be adapted for synthesizing this compound . Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure.

Biological Testing

In vitro assays have shown promising results regarding the compound's cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent . Further studies are required to elucidate the exact mechanisms of action.

Mecanismo De Acción

The mechanism by which Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate exerts its effects depends on its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared below with analogous molecules from the provided evidence:

Key Observations:

Benzofuran vs. Indole Cores: The target compound’s benzofuran core differs from Eletriptan’s indole system. Benzofurans are less electron-rich than indoles, which may influence binding to biological targets (e.g., serotonin receptors in Eletriptan) .

Functional Group Variations: The target compound’s propanamido linker contrasts with Eletriptan’s ethylsulfonyl group. Schiff base derivatives () lack the sulfonyl group but include cyano and thiourea groups, which may enhance cytotoxicity via different mechanisms .

Complexity and Stability :

- The patent intermediate () highlights the trade-off between structural complexity and stability. Its multiple amide/azide groups likely reduce synthetic yield and stability compared to the target compound’s simpler design .

Actividad Biológica

Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique benzofuran core, which is linked to a propanamido group and a phenylsulfonyl moiety. The structural formula can be represented as follows:

This compound's structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to hydrogen bonding and π-π stacking interactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines, showing promising cytotoxic effects.

- Case Study : In vitro assays demonstrated that related benzofuran derivatives had IC50 values ranging from 10 µM to 30 µM against HepG2 liver cancer cells. These results suggest that the compound may induce apoptosis through the activation of caspase pathways, although specific studies on this compound are still limited .

Anti-inflammatory Activity

The phenylsulfonyl group in the compound is known for its anti-inflammatory properties. Compounds containing sulfonamide functionalities have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Research Findings : A study reported that similar sulfonamide derivatives exhibited COX-2 inhibition with IC50 values below 100 nM, indicating strong anti-inflammatory potential. This compound may share this activity due to structural similarities .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. The presence of both the benzofuran and sulfonamide groups may enhance the compound's ability to interact with microbial targets.

- Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Ethyl Benzofuran Derivative | C. albicans | 8 µg/mL |

These findings suggest that this compound may exhibit similar antimicrobial activity, warranting further investigation .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) : Some benzofuran derivatives increase ROS levels in cells, contributing to cytotoxicity against cancerous cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step sequences:

- Step 1 : Construction of the benzofuran core via cyclization. For example, ethyl chloroacetate and 2-hydroxynaphthonitrile can be refluxed in dry acetonitrile with anhydrous K₂CO₃ to form benzofuran esters .

- Step 2 : Introduction of the sulfonyl group. A Pd-catalyzed C–H arylation or sulfonation reaction may be employed, as seen in analogous benzofuran derivatives .

- Step 3 : Amidation/transamidation. The propanamido group is introduced using coupling agents (e.g., EDCI/HOBt) under inert conditions .

- Key Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are standard .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carboxyl groups and sulfonyl moieties) .

- Spectroscopy :

- ¹H/¹³C NMR : Assignments of benzofuran protons (δ 6.5–8.0 ppm), ester carbonyls (δ ~165 ppm), and sulfonyl groups .

- IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1350/1150 cm⁻¹ (S=O stretching) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺) .

Q. What pharmacological activities are associated with benzofuran derivatives structurally similar to this compound?

- Methodological Answer :

- Antimicrobial/Anticancer Assays : Benzofuran derivatives are screened against bacterial/fungal strains (e.g., S. aureus, C. albicans) or cancer cell lines (e.g., MCF-7) via MIC or MTT assays .

- Mechanistic Studies : Molecular docking predicts interactions with targets like DNA topoisomerases or kinase enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, CuI, or FeCl₃ for C–H activation in sulfonylation .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) for solubility and reactivity .

- Temperature Control : Reflux (80–100°C) vs. microwave-assisted synthesis (shorter reaction times) .

- Yield Tracking : Use HPLC or ¹H NMR to monitor intermediate formation and side products .

Q. How to resolve contradictions in spectral data interpretation for structurally similar derivatives?

- Methodological Answer :

- Case Study : For NMR discrepancies (e.g., unexpected splitting in benzofuran protons), consider:

- Steric Effects : Bulky substituents (e.g., phenylsulfonyl) may distort planarity, altering chemical shifts .

- Dynamic Effects : Rotameric equilibria in amide bonds can split signals; variable-temperature NMR clarifies this .

- Validation : Cross-reference with computational tools (e.g., DFT calculations for predicted shifts) .

Q. What strategies are used to enhance the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Ester Hydrolysis Resistance : Replace ethyl ester with tert-butyl or pivaloyloxymethyl (POM) groups to slow enzymatic cleavage .

- Sulfonyl Group Modifications : Introduce electron-withdrawing substituents (e.g., -CF₃) to reduce oxidative metabolism .

- In Silico ADMET Prediction : Tools like SwissADME predict logP, CYP450 interactions, and bioavailability .

Q. How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?

- Methodological Answer :

- Scaffold Variations : Synthesize analogs with:

- Modified benzofuran substituents (e.g., halogens, methoxy) .

- Alternative sulfonamide linkers (e.g., propanamido vs. acetamido) .

- Biological Testing : Compare IC₅₀ values across analogs in dose-response assays .

- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, H-bond donors) with activity .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

- Methodological Answer :

- HPLC-MS : Detects low-abundance impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% deviation .

- Thermogravimetric Analysis (TGA) : Identifies solvent residues or decomposition products .

Q. How to troubleshoot low yields in the final amidation step?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.